Cas no 922896-90-0 (1-(2H-1,3-benzodioxol-5-yl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

1-(2H-1,3-Benzodioxol-5-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea is a synthetic urea derivative featuring a benzodioxole and indole moiety, linked via a urea functional group. This compound exhibits potential as a bioactive molecule due to its structural complexity, which may confer selective binding affinity for specific biological targets. The presence of the 2-methoxyethyl substituent on the indole nitrogen enhances solubility and pharmacokinetic properties, while the benzodioxole ring may contribute to metabolic stability. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and stability under standard conditions further support its utility in rigorous experimental settings.
1-(2H-1,3-benzodioxol-5-yl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea structure
922896-90-0 structure
Product Name:1-(2H-1,3-benzodioxol-5-yl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea
CAS No:922896-90-0
MF:C19H19N3O4
MW:353.371864557266
CID:5505599
Update Time:2025-06-15

1-(2H-1,3-benzodioxol-5-yl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(1,3-benzodioxol-5-yl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
    • 1-(2H-1,3-benzodioxol-5-yl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea
    • Inchi: 1S/C19H19N3O4/c1-24-9-8-22-11-15(14-4-2-3-5-16(14)22)21-19(23)20-13-6-7-17-18(10-13)26-12-25-17/h2-7,10-11H,8-9,12H2,1H3,(H2,20,21,23)
    • InChI Key: YBFOCNYNPJVEIE-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C2OCOC2=C1)C(NC1C2=C(N(CCOC)C=1)C=CC=C2)=O

1-(2H-1,3-benzodioxol-5-yl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea Pricemore >>

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F2740-0834-5mg
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Additional information on 1-(2H-1,3-benzodioxol-5-yl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea

Comprehensive Analysis of 1-(2H-1,3-benzodioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS No. 922896-90-0): Structure, Applications, and Research Insights

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS No. 922896-90-0) is a structurally unique urea derivative that has garnered significant attention in pharmaceutical and biochemical research. Its molecular architecture combines a benzodioxole moiety with a methoxyethyl-substituted indole group, linked via a urea bridge. This configuration imparts distinct physicochemical properties, making it a subject of interest for drug discovery and molecular targeting studies. Researchers have explored its potential as a modulator of specific enzymatic pathways, particularly in the context of inflammation and cellular signaling.

In recent years, the scientific community has increasingly focused on small-molecule urea derivatives due to their versatility in medicinal chemistry. The 922896-90-0 compound exemplifies this trend, with its ability to form hydrogen bonds through the urea functional group—a feature critical for protein-ligand interactions. Computational studies suggest its potential affinity for kinases and GPCRs, aligning with current industry demands for targeted therapeutics. Notably, its benzodioxol-5-yl component shares structural similarities with natural polyphenols, sparking investigations into antioxidant properties and metabolic stability.

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multi-step organic reactions, including nucleophilic substitutions and urea bond formations. Advanced purification techniques like preparative HPLC are often employed to achieve high purity (>98%), as confirmed by LC-MS and 1H-NMR spectroscopy. Stability studies indicate optimal storage conditions at -20°C under inert atmosphere, with particular attention to moisture sensitivity due to the urea linkage.

From a pharmacological perspective, preliminary in vitro data suggests this compound may influence cell proliferation pathways, though detailed mechanism-of-action studies remain ongoing. Its indole-urea hybrid structure shows parallels with known bioactive molecules, prompting exploration in neurological and metabolic disorders—areas dominating current PubMed search trends. The 2-methoxyethyl side chain enhances solubility profiles compared to simpler indole derivatives, addressing a common challenge in drug development pipelines.

Analytical characterization of CAS 922896-90-0 reveals distinctive spectral signatures: UV-Vis absorption maxima at 280 nm and 320 nm (attributed to π→π* transitions), while FT-IR confirms carbonyl stretching at 1650 cm-1. These properties facilitate quality control during research applications. The compound's logP value (predicted at 3.2) suggests moderate membrane permeability, a key consideration for bioavailability studies trending in ADME research.

Innovative formulation strategies are being explored to optimize the delivery of benzodioxol-indole urea derivatives, particularly nanoencapsulation techniques that enhance tissue specificity. Such approaches align with growing Google Scholar search volumes for "targeted drug delivery systems." Recent patent analyses show increasing claims around structurally analogous compounds, indicating expanding commercial interest in this chemical space.

Environmental fate studies of 1-(2H-1,3-benzodioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea demonstrate moderate biodegradability under standard OECD test conditions. This ecological profile, combined with its research applications, positions it as a compound of interest in green chemistry initiatives—a hot topic in ACS (American Chemical Society) publications. Proper waste handling protocols are recommended given the aromatic systems present in its structure.

The scientific literature contains limited but growing references to CAS 922896-90-0, with particular emphasis on its use as a reference standard in analytical method development. Its unique mass spectrometric fragmentation pattern (m/z 354 [M+H]+) serves as a diagnostic tool for identifying related derivatives in complex matrices—an application frequently searched in mass spectrometry forums.

Future research directions for this compound likely include structure-activity relationship (SAR) studies to optimize selectivity profiles, as well as exploration of cocrystal formations to modify dissolution characteristics. These developments would address persistent researcher queries about "improving drug-like properties" documented in recent SciFinder search analytics. The compound's structural features continue to inspire novel synthetic analogs in academic and industrial settings alike.

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